4,4'-Bipiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNRUOJLUPUJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352918 | |

| Record name | 4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15336-72-8 | |

| Record name | 4,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bipiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Aliphatic Bridge: A Technical Guide to 4,4'-Bipiperidine in Advanced Synthesis

This document serves as a comprehensive technical guide on 4,4'-Bipiperidine, a cornerstone building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data reporting to provide an in-depth analysis of its core attributes, synthesis, reactivity, and applications, grounded in the principles of scientific integrity and field-proven expertise. Every protocol and claim is designed to be a self-validating system, supported by authoritative references.

Core Identity and Physicochemical Landscape of this compound

This compound is a saturated heterocyclic compound featuring two piperidine rings joined by a carbon-carbon bond at their respective 4-positions. This structure provides a unique, conformationally restricted yet flexible three-dimensional scaffold that is of significant interest in the design of complex molecular architectures.

Definitive Identification: Structure and CAS Number

Precise identification is critical in research and development. The universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

-

IUPAC Name: 4-(Piperidin-4-yl)piperidine[4]

-

Synonyms: 4,4'-Dipiperidine, [4,4']Bipiperidinyl

The molecule's structure consists of two interconnected saturated nitrogen-containing rings, which are key to its chemical utility.

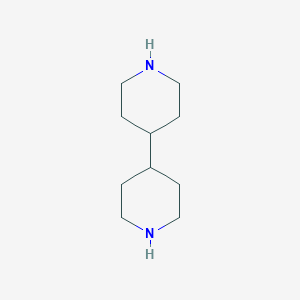

Caption: 2D representation of the this compound structure.

Key Physicochemical Data

A compound's utility in experimental work is dictated by its physical properties. These parameters are essential for solvent selection, reaction setup, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 168.28 g/mol | [1][2] |

| Appearance | White to off-white/green crystalline powder | [1] |

| Melting Point | 169 - 173 °C | [1] |

| Solubility | Soluble in methanol | |

| pKa | ~10.5 - 11.0 (Estimated for protonated amines) |

Note: Data points are aggregated from supplier technical sheets and may vary slightly based on purity and analytical method.

Synthesis and Chemical Reactivity

The accessibility of this compound is predicated on efficient synthetic routes. Its subsequent utility stems from the predictable reactivity of its secondary amine functionalities.

Prevailing Synthesis Route: Catalytic Hydrogenation

The industrial-scale production of this compound is predominantly achieved through the catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine. This process reduces the two pyridine rings to their saturated piperidine counterparts.

Causality Behind Methodological Choices:

-

Catalyst Selection: Noble metal catalysts are required to overcome the high activation energy associated with aromatic ring reduction. Rhodium on alumina (Rh/Al₂O₃) and Ruthenium on carbon (Ru/C) are frequently chosen. Rhodium often provides high activity under milder conditions, while ruthenium can be a more cost-effective option, albeit sometimes requiring more forcing conditions. The solid support (alumina or carbon) provides high surface area for the catalyst, maximizing efficiency.

-

Solvent Environment: Protic solvents like ethanol, methanol, or acetic acid are commonly used. They effectively solubilize the starting material and product, and can also facilitate the protonation steps involved in the hydrogenation mechanism on the catalyst surface.

-

Reaction Conditions: High hydrogen pressure (typically 5-50 bar) and elevated temperatures (40-100 °C) are necessary to drive the reaction to completion by increasing the concentration of hydrogen available at the catalyst surface and providing the thermal energy to overcome the aromaticity of the pyridine rings.

Caption: General workflow for the synthesis of this compound.

Core Reactivity: N-Functionalization

The synthetic value of this compound is realized through the reactivity of its two secondary nitrogen atoms. These nucleophilic centers are readily functionalized, allowing the scaffold to be elaborated into more complex structures.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

Self-Validating Protocol: Selective Mono-Boc Protection

For sequential, differentiated functionalization of the two nitrogen atoms, a protection strategy is essential. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions. Achieving mono-protection over di-protection is a common challenge.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Acidification (Optional but recommended for selectivity): Add one equivalent of a strong acid (e.g., HCl or trifluoroacetic acid). This protonates one of the nitrogen atoms, rendering it non-nucleophilic and statistically favoring reaction at the other site.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the reaction rate and improve selectivity.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent.

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of starting material and the formation of mono- and di-protected products by TLC or LC-MS.

-

Work-up: Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution). Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material, a mixture of starting material, mono-, and di-protected product, is then purified by silica gel column chromatography to isolate the desired mono-Boc-4,4'-bipiperidine.

Applications in Drug Discovery and Materials Science

The rigid, non-planar structure of the this compound core makes it a privileged scaffold in medicinal chemistry, serving as a three-dimensional anchor for pharmacophoric elements.

Central Scaffold in CNS and Kinase Inhibitor Drug Design

The piperidine motif is ubiquitous in drugs targeting the central nervous system (CNS). The this compound core extends this utility, providing a framework to orient functional groups for optimal interaction with receptors and enzymes. It has been investigated as a key intermediate in the synthesis of agents for neurological disorders and as a scaffold for potent kinase inhibitors in oncology. In many designs, one piperidine nitrogen acts as an attachment point for a hinge-binding moiety, while the other is used to attach a group that projects into a solvent-exposed region, often to tune solubility and pharmacokinetic properties.

Caption: Logical workflow for utilizing the this compound scaffold.

Ligand in Materials Science

Beyond pharmaceuticals, this compound serves as a bidentate ligand in coordination chemistry. Its two nitrogen atoms can coordinate with metal centers to form metal-organic frameworks (MOFs) and specialty polymers, contributing to materials with enhanced thermal stability and specific mechanical properties.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Identification: Causes skin irritation and serious eye damage.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

- This compound Summary.

- Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooper

- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications, Royal Society of Chemistry. [Link]

- [1,4′-Bipiperidine]-1′-carboxylic acid. CAS Common Chemistry. [Link]

- Epipropidine Inform

- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.

- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

- CNS stimulants and antihypertensive agents.

- [1,4′-Bipiperidine]-4′-carboxamide deriv

Sources

An In-depth Technical Guide to 4,4'-Bipiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 4,4'-Bipiperidine

This compound is a versatile diamine featuring two piperidine rings linked at their 4-positions. This unique structural motif imparts a combination of rigidity and conformational flexibility, making it a valuable building block in medicinal chemistry and materials science.[1] Its stable, saturated heterocyclic framework can serve as a scaffold for the synthesis of complex molecules with diverse therapeutic applications, including analgesics and anti-inflammatory agents.[2] The presence of two secondary amine groups provides reactive sites for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis and reactivity, and its applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂ | [2] |

| Molecular Weight | 168.28 g/mol | [2] |

| CAS Number | 15336-72-8 | [2] |

| Appearance | White to orange to green crystalline powder | [2] |

| Melting Point | 169 - 173 °C | [2] |

| Boiling Point (Predicted) | 278.6 ± 8.0 °C | [3] |

| Density (Predicted) | 0.942 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 10.68 ± 0.10 | [3] |

| Solubility | Soluble in Methanol | [3] |

Note: The boiling point, density, and pKa are predicted values. Experimental determination is recommended for applications requiring high precision.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine.

Caption: Synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4,4'-Bipyridine

This protocol is a representative example based on established procedures for the hydrogenation of pyridine derivatives.[4]

Materials:

-

4,4'-Bipyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Hydrogen gas (high purity)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite® or other filter aid

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

-

To a high-pressure reaction vessel, add 4,4'-bipyridine (1.0 g) and glacial acetic acid (5 mL).

-

Carefully add a catalytic amount of PtO₂ (5 mol%).

-

Seal the reactor and purge with nitrogen gas before introducing hydrogen gas to a pressure of 50-70 bar.

-

Stir the reaction mixture at room temperature for 6-10 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Quench the reaction by slowly adding a saturated solution of NaHCO₃ until the acetic acid is neutralized.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its two secondary amine functionalities. These amines are nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation.

Caption: Key reactions of this compound.

Experimental Protocol: N,N'-Dialkylation of this compound

This protocol provides a general procedure for the N-alkylation of secondary amines.[5][6]

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous acetonitrile or DMF

-

Non-nucleophilic base (e.g., potassium carbonate, N,N-diisopropylethylamine)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the non-nucleophilic base (2.2 eq).

-

Add anhydrous acetonitrile or DMF to dissolve the reactants.

-

Slowly add the alkyl halide (2.2 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, filter off the solid byproducts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Experimental Protocol: N,N'-Diacylation of this compound

This protocol provides a general procedure for the N-acylation of secondary amines.

Materials:

-

This compound

-

Acyl halide (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)

-

Anhydrous dichloromethane or THF

-

Tertiary amine base (e.g., triethylamine)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the tertiary amine base (2.2 eq).

-

Add anhydrous dichloromethane or THF to dissolve the reactants.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl halide or anhydride (2.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound dihydrochloride in D₂O shows distinct signals corresponding to the different protons in the molecule.[7] The protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field (higher ppm) compared to the other methylene protons. The spectrum would show complex multiplets due to the coupling between adjacent protons in the piperidine rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information about the carbon framework.[8] The carbons directly bonded to the nitrogen atoms will appear at a lower field compared to the other carbons in the rings due to the electron-withdrawing effect of the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorptions:[8]

-

N-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bonds.

-

C-H stretch: Sharp peaks in the region of 2800-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the piperidine rings.

-

N-H bend: A peak in the region of 1590-1650 cm⁻¹ corresponding to the bending vibration of the N-H bonds.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 168.[8] The fragmentation pattern is expected to involve the cleavage of the C-C bond between the two piperidine rings and α-cleavage adjacent to the nitrogen atoms, leading to characteristic fragment ions.[9]

Applications in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[10][11] Its rigid yet three-dimensional nature allows for precise positioning of functional groups to interact with biological targets. Derivatives of this compound have been investigated for their potential as:

-

Opioid Receptor Modulators: For the development of novel analgesics.[10]

-

Histamine H3 Receptor Antagonists: For the treatment of neurological disorders.[10]

-

Chemokine Receptor Antagonists: As potential anti-HIV agents.[11]

The ability to readily functionalize the two nitrogen atoms allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a fundamentally important building block with a unique combination of structural rigidity and chemical reactivity. Its straightforward synthesis and the versatility of its secondary amine functionalities make it an attractive scaffold for the development of novel pharmaceuticals and functional materials. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for unlocking its full potential in scientific research and development.

References

- Asian Journal of Chemistry.

- PubChem. This compound | C10H20N2 | CID 736050. [Link]

- ResearchGate. Determining the pKa1 and pKa2 Values of 4,4′-Trimethylenedipiperidine (TMDP), a Diprotic Organic Base with Unknown pKa Values | Request PDF. [Link]

- NIST WebBook. 4,4'-Bipyridine. [Link]

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

- ResearchGate. FTIR spectra (a) and XRD patterns (b) of HCTP-CH2Cl, 4,4′-bipyridine... [Link]

- PubMed.

- ResearchGate.

- Sciencemadness.org.

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- Chemguide.

- ResearchGate. High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. [Link]

- Preprints.org.

- ResearchGate.

- Wikipedia. 4,4'-Bipyridine. [Link]

- ResearchGate. 4, 4′-Bipyridine as a molecular catalyst for electrochemical hydrogen production. [Link]

- Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. [Link]

- ResearchGate. 13C-NMR chemical shifts. | Download Table. [Link]

- Chemistry LibreTexts.

- University of Liverpool IT Services.

- MDPI.

- RACO.

- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

- PMC.

- J.S. Held. WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis. [Link]

- NIH.

- Slideshare. Fragmentation Pattern of Mass Spectrometry | PDF. [Link]

- Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

- MDPI. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 15336-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound dihydrochloride(78619-84-8) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 4,4'-Bipiperidine

Abstract

4,4'-Bipiperidine is a versatile saturated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate in the development of pharmaceuticals, specialty polymers, and ligands for coordination chemistry necessitates a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides a comprehensive analysis of the solubility and stability of this compound. We delve into its solubility profile in various common laboratory solvents, present robust, field-proven protocols for its empirical determination, and explore its chemical and physical stability under various conditions. This document is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, formulation, and application of this important chemical entity.

Introduction: The Role of this compound in Modern Chemistry

This compound, with its symmetrical structure composed of two interconnected piperidine rings, offers a unique scaffold for the synthesis of complex molecules.[1] The presence of two secondary amine groups provides reactive sites for further functionalization, while the saturated rings confer specific conformational properties to the resulting molecules. These attributes make it a valued component in the design of a wide array of compounds, from analgesics and anti-inflammatory agents to materials with enhanced thermal stability.[1]

A comprehensive understanding of solubility is paramount for any laboratory or industrial application, dictating solvent selection for synthesis, purification, and formulation. Similarly, knowledge of a compound's stability profile is critical for ensuring its integrity during storage, preventing the formation of degradation impurities, and defining its shelf-life. This guide synthesizes available data with established scientific principles to provide a practical and in-depth resource on these core characteristics.

Key Physicochemical Properties

A summary of the essential physicochemical properties of this compound is provided below. These data serve as a foundational reference for its handling and use in experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(piperidin-4-yl)piperidine | [2] |

| CAS Number | 15336-72-8 | [3] |

| Molecular Formula | C₁₀H₂₀N₂ | [2] |

| Molecular Weight | 168.28 g/mol | [2] |

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 169 - 173 °C | [1] |

| pKa (Predicted) | 10.68 ± 0.10 | [4] |

The Solubility Profile of this compound

The solubility of this compound is governed by its molecular structure: two saturated, non-polar carbocyclic rings coupled with two polar secondary amine groups capable of acting as hydrogen bond donors and acceptors. This duality results in a nuanced solubility profile across different solvent classes.

Qualitative and Quantitative Solubility

While extensive quantitative solubility data is not widely published, a qualitative profile can be compiled from supplier technical documents. The compound generally exhibits good solubility in polar protic solvents like methanol and is sparingly soluble or insoluble in water.

| Solvent | Type | Qualitative Solubility | Quantitative Data (mg/mL) |

| Water | Polar Protic | Sparingly Soluble / Insoluble | Not available, requires experimental determination |

| Methanol | Polar Protic | Soluble | Not available, requires experimental determination |

| Ethanol | Polar Protic | Soluble | Not available, requires experimental determination |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Not available, requires experimental determination |

| Dichloromethane (DCM) | Halogenated | Requires experimental determination | Not available, requires experimental determination |

| Toluene | Aromatic Hydrocarbon | Requires experimental determination | Not available, requires experimental determination |

| Hexanes | Non-polar | Requires experimental determination | Not available, requires experimental determination |

Note: The conflicting reports on water solubility highlight the importance of empirical verification in your specific aqueous medium.

Factors Influencing Solubility

-

pH: As a basic compound with a predicted pKa of 10.68, the solubility of this compound is highly dependent on pH.[4] In aqueous media with a pH below its pKa, the secondary amine groups will be protonated to form the corresponding ammonium cations. This ionization dramatically increases the polarity of the molecule, leading to significantly enhanced aqueous solubility at acidic pH. Conversely, at a pH well above 10.68, the compound will exist predominantly in its neutral, less soluble free base form.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined experimentally if temperature is a critical process parameter.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[5] The core principle is to create a saturated solution in a given solvent at a constant temperature and then quantify the concentration of the dissolved solute.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.[6]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to ensure thermodynamic equilibrium is reached. A minimum of 24 to 48 hours is recommended.[7]

-

Causality Insight: This extended equilibration period is critical. It allows the dissolution and crystallization rates to become equal, resulting in a stable, maximum concentration of the solute in the solvent, which is the true thermodynamic solubility. Shorter incubation times may only yield kinetic solubility, which can be misleading.[8]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step removes any microscopic undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted sample using the analytical method.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The final solubility is typically expressed in units of mg/mL or mol/L.

-

Visualization of Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

The Stability Profile of this compound

The stability of this compound is generally robust under standard conditions, but it is susceptible to degradation in the presence of certain chemical agents and environmental factors.[1]

Chemical Stability and Incompatibilities

-

Oxidizing Agents: The secondary amine functionalities are susceptible to oxidation. Contact with strong oxidizing agents should be avoided to prevent the formation of undesired byproducts, such as N-oxides or imines.[9][10]

-

Strong Acids: While soluble in acidic conditions, prolonged exposure to strong acids may catalyze degradation reactions. It is incompatible with strong acids.

-

Decomposition: When heated to decomposition, this compound may emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).

Potential Degradation Pathways

Based on the known chemistry of piperidines, the primary degradation pathway under oxidative stress (e.g., exposure to atmospheric oxygen or other oxidants) is likely initiated by hydrogen abstraction.[9][10]

-

H-Abstraction: A radical initiator (like the hydroxyl radical, OH•) can abstract a hydrogen atom from either the nitrogen (N-H) or an adjacent carbon (α-C-H).

-

Iminium Ion / Imine Formation: Abstraction from the α-carbon is often a major pathway, leading to the formation of a radical that can be further oxidized to a stable iminium ion intermediate or directly to an imine (2,3,4,5,4',5'-hexahydro-[4,4']bipyridinyl).[9][10]

-

Ring Opening: Abstraction from other ring carbons (β or γ) can potentially lead to more complex degradation involving ring-opening followed by further oxidation.[10]

Visualization of Potential Oxidative Degradation Pathway

Caption: A plausible pathway for the oxidative degradation of this compound.

Physical Stability and Storage

-

Appearance: this compound is a solid that can range in color from white to green.[1] Color changes upon storage may indicate degradation.

-

Hygroscopicity: While the free base is not noted as particularly hygroscopic, its salt forms, such as this compound dihydrochloride, are known to be hygroscopic and should be protected from moisture.

-

Light and Air Sensitivity: Some suppliers recommend protecting the material from light and note that it may be air-sensitive.[4]

Recommended Storage and Handling:

To ensure the long-term integrity of this compound, the following conditions are recommended:

-

Temperature: Store in a well-ventilated place at either room temperature or refrigerated (2-8 °C).[1][11]

-

Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

-

Container: Keep the container tightly closed to prevent moisture uptake and contamination.

-

Light: Store in a dark place or use an amber vial to protect from light, which can catalyze oxidative processes.[4]

Protocol for a Comprehensive Stability Study

A forced degradation or stress testing study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. The study design should be based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12][13]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water). Prepare solid samples in clear and amber vials.

-

Stress Conditions (Forced Degradation):

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60 °C for 24-48 hours.

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60 °C for 24-48 hours.

-

Oxidation: Treat the solution with 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Stress: Store solid samples and solutions at an elevated temperature (e.g., 60-80 °C) for 1-2 weeks.

-

Photostability: Expose solid samples and solutions to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12] A dark control sample must be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24, 48 hours for solutions; 0, 1, 2 weeks for solids).

-

Analysis:

-

Analyze all samples by a stability-indicating analytical method (typically HPLC-UV with a photodiode array detector).

-

The method must be able to separate the intact this compound from all degradation products.

-

Quantify the remaining this compound and any formed degradants. A mass balance should be calculated to ensure all major components are accounted for.

-

Analytical Methods for Quantification

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) is a common and reliable technique.

Protocol for HPLC-UV Analysis

Since this compound lacks a strong chromophore, derivatization or detection at low UV wavelengths is necessary. A more direct analysis may be possible, but the following serves as a robust starting point based on methods for similar compounds.[14][15]

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and a polar organic solvent like acetonitrile or methanol. A starting point could be a 75:25 (v/v) mixture of buffer and acetonitrile.[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Low UV, such as 210-220 nm.[14]

-

Injection Volume: 10-20 µL.

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants).

-

Linearity: A linear relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified.

Conclusion

This compound is a stable compound under recommended storage conditions, characterized by its basicity and predictable solubility in organic solvents. Its aqueous solubility is highly pH-dependent, a critical factor for any process involving aqueous media. The primary stability concerns are incompatibility with strong oxidizing agents and potential sensitivity to light and air, which can be mitigated through proper storage in a cool, dark place, preferably under an inert atmosphere. The protocols and insights provided in this guide offer a robust framework for researchers to empirically determine the solubility and stability of this compound, ensuring data integrity and facilitating its successful application in research and development.

References

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.

- ICH. Quality Guidelines.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- National Center for Biotechnology Information. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

- White Rose Research Online. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

- National Center for Biotechnology Information. Piperidine | C5H11N | CID 8082 - PubChem.

- ResearchGate. (2025, June 11). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.

- KoreaMed Synapse. (2016, September 15). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypi- peridine (CPHP), a toxic metabolite of halope.

- National Center for Biotechnology Information. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation.

- National Center for Biotechnology Information. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Fingerprint. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.

- National Center for Biotechnology Information. This compound | C10H20N2 | CID 736050 - PubChem.

- ACS Publications. (2024, July 8). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal.

- National Center for Biotechnology Information. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms.

- ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.

- World Health Organization (WHO). Annex 4.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 15336-72-8 [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. enamine.net [enamine.net]

- 9. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 11. 15336-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. synapse.koreamed.org [synapse.koreamed.org]

Foreword: The Strategic Importance of 4,4'-Bipiperidine in Modern Drug Development

An In-Depth Technical Guide to the Synthesis and Purification of 4,4'-Bipiperidine

This compound is more than a mere chemical intermediate; it is a foundational scaffold in the architecture of complex, high-value molecules. Its rigid, yet modifiable, bicyclic structure is a privileged motif in medicinal chemistry, serving as a cornerstone in the synthesis of novel therapeutics, particularly those targeting neurological disorders.[1][2] The molecule's utility extends to materials science, where it functions as a robust ligand in coordination chemistry and a building block for specialty polymers.[1] However, the successful application of this versatile compound is critically dependent on its purity. The presence of residual starting materials, partially hydrogenated intermediates, or side-products can have profound consequences on downstream reaction yields, catalyst efficacy, and the toxicological profile of final active pharmaceutical ingredients (APIs).

This guide provides a comprehensive, field-proven perspective on the synthesis and purification of this compound. It moves beyond simple recitation of protocols to dissect the underlying chemical principles, enabling researchers and drug development professionals to make informed, causality-driven decisions in their laboratory and scale-up operations.

Part I: Core Synthesis Strategy: Catalytic Hydrogenation of 4,4'-Bipyridine

The most direct and industrially scalable route to this compound is the complete reduction of the aromatic rings of 4,4'-bipyridine. This transformation, while conceptually straightforward, requires careful control over catalyst selection, reaction conditions, and solvent systems to achieve high conversion and selectivity.

The Principle of Heterocyclic Ring Reduction

The synthesis hinges on the catalytic hydrogenation of the two pyridine rings in 4,4'-bipyridine. This process involves the addition of six moles of hydrogen gas across the double bonds of the aromatic system to yield the saturated piperidine rings.

Expert Analysis: Catalyst and Solvent Selection

The choice of catalyst is the most critical parameter in this synthesis. While several platinum-group metals (PGMs) can effect this transformation, their activities and selectivities vary significantly.[3]

-

Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a widely used and effective catalyst for pyridine hydrogenation.[4] Its efficacy is dramatically enhanced in an acidic medium, such as glacial acetic acid. The acid protonates the pyridine nitrogen, which activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen atom.[4]

-

Rhodium (Rh): Rhodium-based catalysts, often on a carbon support (Rh/C) or as an oxide (Rh₂O₃), exhibit exceptionally high activity for the hydrogenation of N-heterocycles, often under milder conditions than platinum or palladium.[3][5] Recent studies have shown Rhodium to be a uniquely active catalyst for the electrochemical hydrogenation of pyridine, underscoring its high intrinsic activity.[3]

-

Palladium (Pd) and Ruthenium (Ru): While active, these catalysts can sometimes lead to incomplete reduction or require harsher conditions (higher pressures and temperatures) compared to platinum and rhodium for complete saturation of the pyridine rings.[3][6]

Causality: The use of a protic, acidic solvent like glacial acetic acid serves a dual purpose: it enhances catalyst activity by preventing catalyst-product inhibition (where the basic product adsorbs onto the catalyst surface) and it fully solubilizes the starting material.[4]

Field-Proven Experimental Protocol: Synthesis via PtO₂

This protocol describes a standard lab-scale synthesis proven to be robust and reproducible.

Materials:

-

4,4'-Bipyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Hydrogen Gas (high purity)

-

Sodium Hydroxide (NaOH), 10 M solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Parr-type hydrogenation apparatus or a high-pressure autoclave

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reactor Charging: In the pressure vessel of the hydrogenation apparatus, combine 4,4'-bipyridine (1.0 eq) and a catalytic amount of PtO₂ (0.5-1.0 mol%).

-

Solvent Addition: Add glacial acetic acid as the solvent (sufficient to fully dissolve the substrate, typically 10-20 mL per gram of substrate).

-

System Purge: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (typically 50-70 bar).[4] Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (e.g., 40 °C) if the reaction is sluggish.

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. This can take several hours (8-24 h) depending on the scale and specific conditions.

-

Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid to recover any residual product.

-

Work-up & Isolation: a. Transfer the filtrate to a beaker and cool in an ice bath. b. Slowly and carefully basify the solution by adding 10 M NaOH solution with stirring. The product is a base and will precipitate as the acid is neutralized. Monitor the pH to ensure it is strongly basic (pH > 12). c. Extract the aqueous slurry multiple times with dichloromethane. d. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a solid.

Part II: Purification Methodologies for High-Purity this compound

Crude this compound from the synthesis must be purified to remove residual catalyst, unreacted starting material, and potential by-products. The choice of purification method depends on the impurity profile and the required final purity, which is typically ≥98% (GC) for research and development purposes.[1]

Method 1: Recrystallization (Workhorse Technique)

Recrystallization is the most efficient method for purifying crystalline solids on a large scale, leveraging differences in solubility between the product and impurities in a given solvent at different temperatures.[7]

Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Impurities should either be insoluble in the hot solvent or remain soluble upon cooling. As the solution cools, the pure product crystallizes, excluding the impurities.[7]

Protocol: Recrystallization of this compound

-

Solvent Selection: Identify a suitable solvent or solvent system. For this compound, solvents like toluene, ethyl acetate, or a mixture such as ethanol/water can be effective. The ideal solvent will dissolve the crude product when hot but yield a high recovery of crystals upon cooling.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[7]

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.[7]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline powder.[1]

Method 2: Column Chromatography (High-Resolution Technique)

For removing closely related impurities or for purification on a smaller scale, column chromatography is the method of choice. However, purifying basic amines on standard silica gel presents a significant challenge due to strong, irreversible binding to the acidic silanol groups, leading to poor recovery and peak tailing.[8]

Expert Strategy: To overcome this, the stationary phase must be modified or the mobile phase must be treated.

-

Option A (Preferred): Use a Basic Stationary Phase: Packing the column with basic alumina or an amine-functionalized silica provides a non-acidic environment, preventing strong product-adsorbent interactions.[8]

-

Option B (Alternative): Mobile Phase Modification: If only standard silica is available, add a small amount (0.5-1%) of a competing base, such as triethylamine or ammonium hydroxide, to the mobile phase. This base will occupy the acidic sites on the silica, allowing the product to elute properly.[8]

Protocol: Flash Chromatography on Silica Gel

-

Column Packing: Prepare a column with silica gel in the chosen mobile phase solvent (e.g., a mixture of dichloromethane and methanol).

-

Mobile Phase: Prepare the eluent. A typical gradient might start with 98:2 DCM:MeOH, with 1% triethylamine added to the mixture. The polarity can be increased by increasing the percentage of methanol.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

-

Elution: Run the column, collecting fractions and monitoring the elution by Thin Layer Chromatography (TLC).

-

Fraction Pooling & Concentration: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure.

Part III: Quality Control and Characterization

Validation of product identity and purity is a non-negotiable step. The following data provides a reference for confirming a successful synthesis and purification.

| Property | Expected Value | Source(s) |

| CAS Number | 15336-72-8 | [1][9][10] |

| Molecular Formula | C₁₀H₂₀N₂ | [1][9][10] |

| Molecular Weight | 168.28 g/mol | [1][9][10] |

| Appearance | White to off-white crystalline powder | [1][11] |

| Melting Point | 169 - 173 °C | [1][9] |

| Purity (GC) | ≥ 98% | [1][11] |

| ¹³C NMR | Spectral data available for confirmation | [9] |

| IR Spectrum | KBr-Pellet spectra available for comparison | [9] |

Conclusion

The synthesis of high-purity this compound is readily achievable through the catalytic hydrogenation of 4,4'-bipyridine, provided there is judicious selection of the catalyst and reaction conditions. An acidic medium is key to maximizing the activity of platinum-based catalysts. Purification is most effectively achieved through recrystallization for bulk material or by employing modified column chromatography techniques for high-resolution separation. By understanding the chemical principles behind each step, from ring activation to the challenges of purifying basic amines, researchers can reliably produce material of the high quality demanded by the pharmaceutical and chemical industries.

References

- Ligand-exchange chromatography of diamines and polyamines. [Link]

- This compound | C10H20N2 | CID 736050 - PubChem. [Link]

- This compound dihydrochloride | C10H22Cl2N2 | CID 12270637 - PubChem. [Link]

- Functionalized 4,4'-bipyridines: synthesis and 2D-organiz

- Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines - PubMed. [Link]

- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. [Link]

- 4, 4′-Bipyridine as a molecular catalyst for electrochemical hydrogen production. [Link]

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 C

- Recent Progress on the Synthesis of Bipyridine Deriv

- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. [Link]

- THE HONG KONG - PolyU Electronic Theses. [Link]

- 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules. [Link]

- Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure - ResearchG

- US20060217549A1 - Diamine purification method - Google P

- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. [Link]

- Recent Progress on the Synthesis of Bipyridine Deriv

- How do I purify ionizable organic amine compounds using flash column chrom

- Purification by Recrystalliz

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 6. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. biotage.com [biotage.com]

- 9. This compound | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. This compound | 15336-72-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The 4,4'-Bipiperidine Scaffold: A Technical Guide to Synthesis, Derivatization, and Application in Drug Discovery

Abstract

The 4,4'-bipiperidine core, a saturated heterocyclic system composed of two directly linked piperidine rings, represents a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, inherent stability, and synthetic tractability have established it as a valuable building block in the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of this compound and its analogs for researchers, scientists, and drug development professionals. We will dissect key synthetic methodologies for the core structure and its derivatives, delve into the nuanced structure-activity relationships (SAR) that govern its biological effects, and discuss the critical physicochemical and pharmacokinetic properties that influence its drug-like potential. This guide is designed to be a practical resource, integrating field-proven insights with detailed experimental considerations to empower the rational design and development of next-generation therapeutics based on this versatile scaffold.

Introduction: The Strategic Value of the this compound Core

The prevalence of the piperidine ring in pharmaceuticals is a testament to its ability to impart favorable properties such as improved solubility and metabolic stability.[1] The this compound motif builds upon this foundation, offering a rigid and sterically defined linker that can orient pharmacophoric elements in precise three-dimensional space. This structural rigidity is often key to achieving high-affinity and selective interactions with biological targets.

Derivatives of this compound have demonstrated significant potential across a wide range of therapeutic areas, including:

-

Central Nervous System (CNS) Disorders: The scaffold is a common feature in agents targeting neurological and psychiatric conditions.[1][2]

-

Pain Management: Analgesics targeting opioid receptors frequently incorporate the this compound structure.[1][3]

-

Oncology: Recent research has highlighted its use in the development of novel kinase inhibitors.

-

Antiviral and Antifungal Agents: The scaffold has been explored for the development of new anti-infective drugs.[4]

This guide will provide the foundational knowledge and technical detail necessary to effectively leverage the this compound scaffold in drug discovery programs.

Synthesis of the this compound Scaffold and its Analogs

The construction of the this compound core and its subsequent derivatization are critical steps in the development of new chemical entities. Several synthetic strategies can be employed, each with its own advantages and considerations.

Synthesis of the Core this compound Structure

The most common and industrially scalable approach to synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine.

Workflow: Catalytic Hydrogenation of 4,4'-Bipyridine

Caption: General workflow for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation of 4,4'-Bipyridine

This protocol is a generalized procedure based on the catalytic hydrogenation of substituted pyridines.[5]

-

Reaction Setup: In a high-pressure autoclave, dissolve 4,4'-bipyridine (1.0 eq) in a suitable solvent such as glacial acetic acid (5-10 mL per gram of substrate).

-

Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 5 mol%.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 50-70 bar with hydrogen.

-

Reaction: Stir the mixture at room temperature for 6-10 hours. Monitor the reaction progress by techniques such as TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

N-Functionalization of the this compound Core

The secondary amine functionalities of the this compound core are key handles for introducing molecular diversity. N-alkylation and N-arylation are common strategies to explore the chemical space around the scaffold.

Workflow: N-Functionalization of this compound

Caption: Key strategies for N-functionalization of this compound.

Protocol 2: Mono-N-Boc Protection of this compound

Selective protection of one of the two nitrogen atoms is often a necessary first step for controlled, stepwise derivatization.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5-1.0 eq for mono-protection) in the same solvent dropwise. The stoichiometry is critical to control the degree of protection.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to separate the mono-Boc protected product from the starting material and the di-Boc protected by-product.

Synthesis of Functionalized Piperidine Precursors

Alternatively, functionalized this compound analogs can be constructed by coupling two pre-functionalized piperidine rings. Reductive amination is a powerful tool for this purpose.[6]

Protocol 3: Synthesis of a 4-(Piperidin-1-yl)piperidine Derivative via Reductive Amination

This protocol describes the synthesis of a 1,4'-bipiperidine analog.[6]

-

Reaction Setup: To a solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add piperidine (1.2 eq).

-

Reducing Agent: Add sodium triacetoxyborohydride (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Work-up: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM.

-

Purification and Deprotection: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude Boc-protected product can be deprotected by dissolving it in methanol, adding concentrated hydrochloric acid, and stirring at 40°C for 12 hours.

-

Final Isolation: After concentration, dissolve the residue in water, basify with aqueous sodium hydroxide, and extract with DCM to yield the final product.[6]

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound and its derivatives is essential for confirming their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these compounds.

-

¹H NMR: The proton NMR spectrum of the parent this compound is relatively simple due to its symmetry. Protons on the piperidine rings typically appear in the aliphatic region (1.0-3.5 ppm). N-H protons can be broad and their chemical shift is solvent-dependent.

-

¹³C NMR: The carbon spectrum of this compound will show a limited number of signals due to its symmetry. The PubChem database lists three signals for the parent compound.[7]

Protocol 4: General NMR Sample Preparation [8]

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. Electrospray ionization (ESI) is a common technique for these analyses. The molecular ion peak (M+H)⁺ is typically observed.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of structure, including stereochemistry and the conformation of the piperidine rings in the solid state. This technique is invaluable for understanding the three-dimensional shape of the molecule, which is critical for structure-based drug design.[9][10]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂ | [7] |

| Molecular Weight | 168.28 g/mol | [7] |

| Melting Point | 169 - 173 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98% (GC) | [1] |

Structure-Activity Relationships (SAR) and Therapeutic Applications

The true power of the this compound scaffold lies in its ability to be systematically modified to optimize interactions with a biological target. The following sections explore SAR for key therapeutic areas.

Opioid Receptor Modulators

The this compound core is a key structural element in many potent opioid receptor ligands. The distance and orientation between a nitrogen atom and an aromatic ring are often crucial for activity.

-

μ-Opioid Receptor (MOR) Agonism: The development of MOR agonists for pain management often involves the this compound scaffold to correctly position a key pharmacophore. Bifunctional ligands with MOR agonist and δ-opioid receptor (DOR) antagonist profiles have been developed to potentially reduce side effects like tolerance and dependence.[3]

-

SAR Insights:

-

The nature of the substituent on one piperidine nitrogen can significantly impact potency and selectivity.

-

The other piperidine ring can act as a linker to a second pharmacophoric element, allowing for the creation of bifunctional ligands.[3]

-

The stereochemistry at the 4- and 4'-positions can be critical for receptor affinity and functional activity.

-

Workflow: SAR Exploration of Bipiperidine-based Opioid Ligands

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual Pharmacophores Explored via Structure-Activity Relationship (SAR) Matrix: Insights into Potent, Bifunctional Opioid Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. 4-Piperidinopiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's In-depth Technical Guide to the Safe Handling of 4,4'-Bipiperidine

For researchers, scientists, and drug development professionals, 4,4'-Bipiperidine is a valuable molecular building block, pivotal in the synthesis of novel pharmaceutical agents and materials.[1] Its unique bifunctional heterocyclic structure allows for the creation of complex molecules with diverse therapeutic potential. However, the very reactivity that makes this compound a powerful tool in discovery and development necessitates a comprehensive understanding and disciplined application of safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, field-proven perspective on the safe handling, storage, and emergency management of this compound, ensuring the protection of personnel and the integrity of research.

Understanding the Inherent Risks: A Hazard and Toxicity Profile

This compound is classified as a hazardous substance, primarily due to its irritant properties. A thorough understanding of its hazard profile is the foundation of a robust safety culture in any laboratory setting.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications for this compound and its common salt form, this compound dihydrochloride, consistently highlight its potential to cause irritation upon contact.

| Compound | GHS Pictogram | Signal Word | Hazard Statements |

| This compound | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| This compound dihydrochloride | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |

Data sourced from multiple supplier safety data sheets.

The piperidine moiety, a fundamental component of this compound, is known to be a strong base and can be corrosive.[3] This inherent basicity is a key contributor to its irritant effects on skin, eyes, and the respiratory tract. While specific toxicological data for this compound is not extensively published, the well-documented toxicity of piperidine provides a strong basis for a cautious approach. Piperidine itself is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[4] Given these properties, it is scientifically prudent to handle this compound with protocols designed for potent irritants.

Proactive Safety: A Hierarchy of Controls for Exposure Prevention

A multi-layered approach to safety, known as the hierarchy of controls, is the most effective strategy for minimizing the risks associated with this compound. This hierarchy prioritizes the elimination of hazards at their source and relies on personal protective equipment (PPE) as the final line of defense.

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, a solid that can form dust, is a certified chemical fume hood. All weighing and transfer operations should be conducted within a fume hood to prevent the inhalation of airborne particles.[5] The laboratory should also have adequate general ventilation.[6]

Administrative Controls: Standard Operating Procedures (SOPs)

Well-defined SOPs are critical for ensuring consistent and safe handling practices. Key administrative controls include:

-

Restricted Access: Designate specific areas for the handling and storage of this compound.

-

Training: All personnel must be trained on the specific hazards of this compound, as well as the laboratory's general chemical hygiene plan.[7]

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly after handling the chemical, even if gloves were worn.[8]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory for all work with this compound.[9]

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[10] | Provides a robust barrier against airborne particles and accidental splashes, protecting the sensitive mucous membranes of the eyes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat. | Prevents direct skin contact, which can cause irritation. A lab coat protects personal clothing from contamination. |

| Respiratory Protection | Generally not required when working in a fume hood. If a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | A fume hood is the primary means of respiratory protection. Respirator use requires a formal respiratory protection program. |

Laboratory Protocols: From Benchtop to Disposal

Adherence to detailed, step-by-step protocols is non-negotiable for the safe use of this compound in a research setting.

Handling and Storage

Causality Behind the Protocol: The hygroscopic and air-sensitive nature of many amine compounds, coupled with the irritant properties of this compound, dictates a storage and handling strategy focused on isolation, containment, and environmental control.

Protocol:

-

Receiving and Inspection: Upon receipt, inspect the container for any damage. Date the container upon opening.

-

Storage Environment: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11] The storage area should be clearly marked.

-

Inert Atmosphere: For long-term storage, consider keeping the container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

Weighing and Transfer:

-

Always conduct these operations within a chemical fume hood.

-

Use anti-static tools and weighing paper to minimize the generation of dust.

-

Keep the container tightly sealed when not in use.

-

Spill Response: A Calm and Methodical Approach

In the event of a spill, a pre-planned and systematic response is crucial to prevent exposure and further contamination.

Caption: A systematic workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

-

Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[12]

-

Assess the Situation: Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large spills, contact your institution's emergency response team.

-

Personal Protection: Don the appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Containment: For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it in a labeled, sealed container for disposal.[11]

-

Decontamination: Clean the spill area with soap and water.

-